molecular formula C16H17N3O2 B2500845 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide CAS No. 1251710-33-4

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide

Cat. No. B2500845
CAS RN: 1251710-33-4
M. Wt: 283.331
InChI Key: AYOZZRFQMWBKAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide” is not explicitly described in the available literature. The compound contains a tolyl group, which is a functional group related to toluene .


Chemical Reactions Analysis

The compound is mentioned in the context of conjugation reactions in a study concerning click chemistry . When the azide ligand was conjugated to a post-formulated LNP, the structure of the LNP broke into micelles .

Scientific Research Applications

Pharmacological Properties

  • Ureido-acetamides, including compounds similar to 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide, have been studied for their properties as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have shown potential in inhibiting gastric acid secretion and exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Synthesis and Structural Elucidation

  • Microwave-assisted synthesis has been utilized for the preparation of derivatives of this compound. These compounds have displayed antimicrobial activity against various bacterial strains and fungal species (Ghazzali et al., 2012).

Antimicrobial and Antibacterial Activity

  • Derivatives of this compound, such as pyrimidinylureidocephalosporins and pyrimidinylureidopenicillins, have been synthesized and noted for their broad antimicrobial activity, particularly against Gram-negative bacteria (Wetzel et al., 1985) (Wetzel et al., 1985).

Anticonvulsant Activity

  • Certain acetamide derivatives, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their potential anticonvulsant activities. Their structural features are likely responsible for these activities (Camerman et al., 2005).

Synthesis of Ureido Sugars

  • The compound has been used in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, showcasing its versatility in chemical synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

β3-Adrenergic Receptor Agonists

  • N-phenyl-(2-aminothiazol-4-yl)acetamides, related to this compound, have been developed as β3-adrenergic receptor agonists, potentially useful in treating obesity and type 2 diabetes (Maruyama et al., 2012).

Antimicrobial Activity of Cephalosporins

  • The synthesis and antimicrobial activities of 7 alpha-methoxypyrimidinyl-ureidocephalosporins, which are structurally related to this compound, have been reported. These compounds showed a broad range of antimicrobial activity (Maier et al., 1986).

properties

IUPAC Name

2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-4-2-3-5-14(11)19-16(21)18-13-8-6-12(7-9-13)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOZZRFQMWBKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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